molecular formula C14H18F3NO5S B1369901 [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate

[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate

Cat. No.: B1369901
M. Wt: 369.36 g/mol
InChI Key: QQRSFTFFNIRYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoro-methanesulfonic Acid 4-(2-tert-butoxycarbonylamino-ethyl)-phenyl Ester is a complex organic compound that features a trifluoromethanesulfonic acid group and a tert-butoxycarbonylamino-ethyl-phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate typically involves multiple steps:

    Formation of the tert-butoxycarbonylamino-ethyl-phenyl group: This can be achieved through the reaction of an appropriate phenyl compound with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the trifluoromethanesulfonic acid group: This step involves the reaction of the intermediate product with trifluoromethanesulfonic anhydride under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Trifluoro-methanesulfonic Acid 4-(2-tert-butoxycarbonylamino-ethyl)-phenyl Ester can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonic acid group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions can be used to facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major products are the corresponding acid and alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate may be used in the development of pharmaceuticals. Its structural features could be exploited to design molecules with specific biological activities.

Industry

In industry, this compound could be used in the production of specialty chemicals and materials. Its unique properties may be beneficial in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate would depend on its specific application. Generally, the trifluoromethanesulfonic acid group can act as a strong acid, facilitating various chemical reactions. The tert-butoxycarbonylamino-ethyl-phenyl group can interact with biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethanesulfonic Acid Esters: These compounds share the trifluoromethanesulfonic acid group but differ in the ester moiety.

    tert-Butoxycarbonylamino-ethyl-phenyl Esters: These compounds share the tert-butoxycarbonylamino-ethyl-phenyl group but differ in the acid moiety.

Uniqueness

Trifluoro-methanesulfonic Acid 4-(2-tert-butoxycarbonylamino-ethyl)-phenyl Ester is unique due to the combination of its functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18F3NO5S

Molecular Weight

369.36 g/mol

IUPAC Name

[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C14H18F3NO5S/c1-13(2,3)22-12(19)18-9-8-10-4-6-11(7-5-10)23-24(20,21)14(15,16)17/h4-7H,8-9H2,1-3H3,(H,18,19)

InChI Key

QQRSFTFFNIRYNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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